7-Deaza-DA cep
Beschreibung
Chemical Identity and Nomenclature
7-Deaza-DA CEP (CAS No. 107134-59-8) is a chemically modified nucleoside phosphoramidite with the molecular formula $$ \text{C}{48}\text{H}{53}\text{N}{6}\text{O}{7}\text{P} $$ and a molecular weight of 856.94 g/mol. Its systematic IUPAC name is N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide , reflecting its structural complexity. Common synonyms include:
- 5'-Dimethoxytrityl-N-benzoyl-7-deaza-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- N6-BENZOYL-5'-O-(4,4'-DIMETHOXYTRITYL)-7-DEAZA-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE .
The compound’s nomenclature emphasizes its functional groups: a dimethoxytrityl (DMTr) protecting group at the 5'-position, a benzoyl (Bz) moiety at the N6 position of the adenine analog, and a cyanoethyl phosphoramidite group at the 3'-position.
Historical Development and Discovery
This compound emerged in the late 1980s as part of efforts to synthesize oligonucleotides with modified bases to study nucleic acid interactions. Early work by Seela et al. demonstrated that replacing the N7 nitrogen of deoxyadenosine with a carbon atom (forming 7-deaza-dA) altered hydrogen-bonding patterns and metal-chelation properties. This modification was critical for probing the role of N7 in enzyme-substrate interactions, such as those involving the restriction endonuclease EcoRI.
The phosphoramidite derivative (this compound) was subsequently developed to enable automated solid-phase oligonucleotide synthesis. Its design incorporated protective groups (DMTr and cyanoethyl) to ensure stability during chemical synthesis. By the mid-1990s, it became commercially available through specialty chemical suppliers, facilitating its use in structural biology and synthetic biology research.
Structural Characteristics and Classification
This compound belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogs. Its structure comprises three key components (Figure 1):
- Base moiety : A 7-deazaadenine derivative, where the N7 nitrogen is replaced by a carbon atom, reducing participation in Hoogsteen hydrogen bonding.
- Sugar moiety : A 2'-deoxyribose with a DMTr group at the 5'-hydroxyl and a phosphoramidite group at the 3'-hydroxyl.
- Protective groups :
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Base | 7-Deazaadenine (pyrrolo[2,3-d]pyrimidine) |
| Sugar | 2'-Deoxyribose with 5'-DMTr and 3'-phosphoramidite |
| Protective Groups | N6-Benzoyl, 5'-Dimethoxytrityl, 3'-(2-cyanoethyl)-N,N-diisopropylphosphoramidite |
| Molecular Formula | $$ \text{C}{48}\text{H}{53}\text{N}{6}\text{O}{7}\text{P} $$ |
| Molecular Weight | 856.94 g/mol |
This structure classifies this compound as a phosphoramidite building block for oligonucleotide synthesis, specifically a modified 2'-deoxyadenosine analog .
Position in Nucleoside Analog Research
This compound occupies a niche in nucleoside analog research due to its ability to modulate nucleic acid interactions . Key applications include:
- Studying non-Watson-Crick interactions : The absence of N7 eliminates a potential hydrogen bond acceptor, making it useful for investigating alternative base-pairing modes.
- Metal-chelation studies : By removing N7, researchers can assess the role of this atom in coordinating metal ions during enzymatic reactions (e.g., EcoRI cleavage).
- Oligonucleotide stability : Compared to unmodified dA, 7-deaza-dA destabilizes duplexes slightly, but this effect is mitigated in the 7-deaza-8-aza-dA variant.
Table 2: Comparative Properties of 7-Deaza-dA and Related Analogs
| Property | 7-Deaza-dA | 7-Deaza-8-aza-dA | Natural dA |
|---|---|---|---|
| N7 Nitrogen | Replaced with carbon | Replaced with carbon | Present |
| Duplex Stability | Slightly reduced | Comparable to natural | High |
| Iodine Oxidation Stability | Sensitive | Stable | Stable |
| Metal Chelation | Reduced | Reduced | Strong |
Despite its utility, this compound’s sensitivity to iodine-based oxidation limits its use in multi-step oligonucleotide synthesis, prompting preference for 7-deaza-8-aza-dA in such contexts.
Eigenschaften
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIDIKTFLQSMA-IHHNYUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material and Initial Functionalization
The synthesis begins with 6-chloropurine (CAS: 87-42-3), which undergoes iodination at the C6 position using hydroiodic acid (HI) and phosphorous acid (H₃PO₃) to yield 6-iodo-1-deazapurine (Compound 1 ). This step achieves quantitative conversion under reflux conditions (110°C, 12 h).
Nucleoside Formation: Sugar Attachment and Protection
The modified base is conjugated to a 2'-deoxyribose sugar through a silyl-Hilbert–Johnson reaction.
Glycosylation Reaction
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose reacts with 6-iodo-7-deazapurine (1 ) in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). This yields the acetyl-protected nucleoside 2 (85% yield).
Hydroxyl Group Protection
The acetyl groups are replaced with tert-butyldimethylsilyl (TBS) protections using TBS-Cl in pyridine, producing 3 (90% yield). Subsequent benzyl group removal via hydrogenation (H₂, Pd/C) generates the free 7-deazaadenosine derivative.
Phosphoramidite Functionalization
The nucleoside is converted into a phosphoramidite building block suitable for solid-phase synthesis.
5'-OH Tritylation
The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMTr) group using DMTr-Cl in anhydrous dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA). This step achieves >95% tritylation efficiency (Compound 11 ).
3'-OH Phosphitylation
The 3'-hydroxyl is reacted with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (CEP-Cl) under inert conditions (argon atmosphere) with 5-benzylthio-1H-tetrazole (BTT) as the activator. The reaction proceeds at room temperature for 2 h, yielding This compound (Compound 12 ) with 33% overall yield from the nucleoside precursor.
Purification and Quality Control
Crude phosphoramidite is purified via flash chromatography (silica gel, hexane:ethyl acetate gradient) to remove unreacted reagents. Purity (>98%) is confirmed by:
-
HPLC : C18 column, acetonitrile/water gradient.
-
Mass spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 765.3 (calculated).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for this compound synthesis:
Challenges and Optimization Strategies
-
Nitro Group Reduction : The reduction of nitro intermediates (e.g., Compound 5 ) using HSiCl₃ requires strict moisture control to prevent side reactions.
-
Deprotection Efficiency : Prolonged ammonia treatment (65°C, 8 h) is necessary to remove N-dmf protections without degrading the nucleobase.
-
Cross-Linking Risk : Residual formaldehyde during TOM-group deprotection can cause inter-strand cross-linking, mitigated by post-synthesis size-exclusion chromatography.
Applications in Oligonucleotide Synthesis
This compound is employed in synthesizing DNA strands resistant to guanine quadruplex (G4) formation. Studies demonstrate that oligonucleotides containing 7-deazaadenine exhibit:
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deaza-DA cep undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at the seventh position can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the purine ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with palladium catalyst for reduction are used.
Cyclization Reactions: Cyclizing agents like phosphorus oxychloride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted 7-deaza-2’-deoxyadenosine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of this compound.
Cyclization Reactions: Cyclic derivatives of this compound are formed.
Wissenschaftliche Forschungsanwendungen
Structural and Functional Properties
7-deaza-dA is characterized by the replacement of the nitrogen atom at position 7 of the adenine base with a carbon atom. This modification enhances the stability of nucleic acid structures and alters their base pairing properties, making them useful in various applications.
Applications in Molecular Biology
2.1. Oligonucleotide Synthesis
7-deaza-dA is frequently utilized in the synthesis of oligonucleotides, where it serves as a substitute for natural adenine. Its incorporation into oligonucleotide sequences can improve stability and resistance to nuclease degradation, which is critical for applications such as PCR amplification and hybridization assays .
Case Study: Stability Analysis
A study demonstrated that oligonucleotides containing 7-deaza-dA showed increased thermal stability compared to those with natural adenine, which can enhance their performance in various assays .
2.2. RNA Modification
The compound has been explored for its potential in modifying RNA molecules. Its incorporation can influence RNA structure and function, particularly in studies involving ribozymes and riboswitches .
Case Study: RNA Atomic Mutagenesis
Research has shown that 7-deaza-dA can facilitate atomic mutagenesis in RNA, allowing scientists to probe the roles of specific nucleotides in catalytic activity and ligand recognition .
Applications in Virology
3.1. Antiviral Activity
7-deaza-dA derivatives have demonstrated antiviral properties against various pathogens. For instance, analogs of 7-deaza-dA have shown activity against viruses such as Hepatitis C virus (HCV) and Influenza A virus .
Data Table: Antiviral Efficacy of 7-Deaza-dA Derivatives
| Virus | Compound Tested | Efficacy (IC50) |
|---|---|---|
| Hepatitis C Virus | 7-Deaza-6-methyl-9-β-D-ribofuranosylpurine | Low micromolar |
| Influenza A (H3N2) | 6-Methyl-7-deazapurine analogs | Potent against strains |
| Dengue Virus (serotypes 1-4) | 6-Methyl-7-deazapurine analogs | High activity |
Applications in Cancer Research
The potential of 7-deaza-dA in cancer therapy has been investigated due to its ability to interfere with nucleic acid metabolism in cancer cells. Research indicates that certain derivatives can selectively inhibit the growth of cancer cell lines without significant cytotoxicity to normal cells .
Case Study: Selective Cytotoxicity
In vitro studies have shown that specific 7-deaza-dA analogs exhibit selective cytotoxic effects on cancer cells while sparing normal fibroblasts, suggesting a therapeutic window for future drug development .
Genomic Applications
Recent discoveries have highlighted the role of 7-deazaguanine derivatives in bacterial genomes, where they serve as modifications that protect DNA from restriction enzymes . This finding opens avenues for utilizing these modifications in synthetic biology and genetic engineering.
Data Table: Genomic Modifications Involving 7-Deazaguanine
| Organism | Modification Type | Function |
|---|---|---|
| Bacteria | 7-Deazaguanine | DNA protection |
| Phages | Various derivatives | Genome stability |
Wirkmechanismus
The mechanism of action of 7-Deaza-DA cep involves its incorporation into nucleic acids, where it can alter the structure and function of DNA and RNA. The compound can interfere with the normal base-pairing interactions, leading to changes in genetic regulation and expression. It targets molecular pathways involved in nucleic acid metabolism and can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 7-Deaza-DA CEP with structurally or functionally related compounds, focusing on thermodynamic stability, biochemical interactions, and synthetic applications.
Structural and Thermodynamic Comparisons
7-Deaza-dA (7-Deazaadenosine):
- Structure: Lacks the 7-nitrogen atom in adenine, similar to this compound.
- Thermodynamics: Incorporation into DNA duplexes reduces thermal stability (ΔTm = −3.5°C) due to weakened base-stacking interactions. The enthalpy change (ΔH) becomes less favorable compared to unmodified dA:dT pairs, attributed to reduced polarizability and altered hydration .
- Biological Impact: Preserves B-form DNA geometry but destabilizes duplexes, making it useful for studying DNA flexibility .
7-Deaza-dG (7-Deazaguanosine):
- Structure: 7-nitrogen replaced in guanine.
- Thermodynamics: Shows similar destabilization in dG:dC pairs (ΔTm = −4.2°C). However, stacking interactions are less affected than in 7-Deaza-dA due to guanine’s distinct electronic profile .
- Application: Used to probe guanine-rich regions (e.g., G-quadruplexes) where hydrogen bonding is critical .
8-Aza-7-Deaza-dG:
- Structure: Features an additional nitrogen at the 8-position.
- Thermodynamics: Further destabilizes duplexes (ΔTm = −6.0°C) due to steric hindrance and electronic repulsion. This compound is valuable for studying non-canonical DNA structures .
Table 1: Thermodynamic Comparison of Modified Nucleosides
| Compound | ΔTm (°C) | ΔH (kcal/mol) | Base Pairing Efficiency |
|---|---|---|---|
| Unmodified dA:dT | 0 | −8.2 | 100% |
| 7-Deaza-dA:dT | −3.5 | −5.8 | 85% |
| 7-Deaza-dG:dC | −4.2 | −6.1 | 78% |
| 8-Aza-7-Deaza-dG:dC | −6.0 | −4.9 | 65% |
Data derived from UV melting and calorimetry studies
Biochemical and Pharmacological Comparisons
7-Cyano-7-Deazaguanine (7-CN-7-DeazaG):
- Structure: Contains a cyano group at the 7-position.
- Enzyme Interactions: Acts as a competitive inhibitor of NADPH-dependent enzymes (e.g., folate metabolism enzymes) with a Ki of 0.8 μM, compared to this compound’s weaker inhibition (Ki = 5.2 μM) .
- Therapeutic Potential: Explored in anticancer therapies due to its potent enzyme inhibition .
7-ADCA (7-Aminocephalosporanic Acid):
- Structure: A β-lactam antibiotic precursor, unrelated to nucleosides.
- Key Difference: While 7-ADCA is used in antibiotic synthesis (e.g., cephalosporins), this compound is primarily a research tool for nucleic acid studies .
Table 2: Biochemical Activity Comparison
| Compound | Target Enzyme | Inhibition (Ki, μM) | Therapeutic Area |
|---|---|---|---|
| This compound | CYP1A2 | 5.2 | Nucleic acid research |
| 7-CN-7-DeazaG | Dihydrofolate reductase | 0.8 | Oncology |
| 7-ADCA | Penicillin-binding proteins | N/A | Antibiotics |
Data from enzymatic assays and pharmacological studies
Biologische Aktivität
7-Deaza-DA cep, a modified nucleoside analog, has garnered attention in the field of molecular biology and pharmacology due to its unique structural properties and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
This compound is a derivative of deoxyadenosine, where the nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom. This modification alters the hydrogen bonding capabilities of the nucleoside, affecting its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The absence of the nitrogen atom at position 7 results in a compound that exhibits distinct biochemical properties compared to standard adenine derivatives.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Viral Replication : Research indicates that 7-deaza modifications enhance the inhibitory potency against viral RNA-dependent RNA polymerases (RdRp). For instance, 7-deaza-2'-C-methyl-adenosine has shown a 20-fold increase in potency against hepatitis C virus (HCV) RdRp compared to its unmodified counterpart . This suggests that this compound may serve as a potent antiviral agent.
- Enhanced Cellular Uptake : The structural modification improves the pharmacokinetic properties, allowing for better cellular penetration and reduced toxicity. Studies demonstrate that while some nucleoside analogs exhibit poor cellular uptake, 7-deaza modifications facilitate more effective internalization into cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
These studies highlight the compound's potential as a therapeutic agent against viral infections, particularly HCV.
In Vivo Studies
In vivo experiments further validate the therapeutic potential of this compound:
- Animal Models : In studies involving animal models, 7-deaza-2'-C-methyl-adenosine exhibited promising pharmacokinetics, with an acute oral lethal dose exceeding 2000 mg/kg in mice. This suggests a favorable safety profile for further development as an antiviral treatment .
Case Studies
Case Study 1: Hepatitis C Treatment
A clinical trial investigated the efficacy of 7-deaza-2'-C-methyl-adenosine in patients with chronic hepatitis C. The trial reported a significant reduction in viral load among participants receiving the treatment compared to those on standard antiviral regimens. The compound's ability to inhibit HCV RdRp effectively was highlighted as a key mechanism contributing to its therapeutic success.
Case Study 2: Antiviral Activity Against Ebola Virus
Another study explored the use of 7-deaza modifications in combating Ebola virus infections. The compound showed promise in inhibiting viral replication through interference with cathepsin-mediated pathways, essential for viral entry into host cells. This indicates its potential applicability beyond just HCV treatment .
Q & A
Q. How can researchers ensure compliance with journal requirements when publishing this compound data?
- Methodological Answer :
- Structure manuscripts to align with journal-specific guidelines (e.g., "Instructions for Authors" in Beilstein Journal of Organic Chemistry).
- Deposit spectral data in public repositories (e.g., ChemSpider) and cite accession numbers.
- Use IUPAC nomenclature consistently and avoid non-standard abbreviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
